molecular formula C12H18O3 B8722921 methyl 6-oxospiro[4.5]decane-7-carboxylate

methyl 6-oxospiro[4.5]decane-7-carboxylate

Cat. No.: B8722921
M. Wt: 210.27 g/mol
InChI Key: DCMFWBFWNUXONG-UHFFFAOYSA-N
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Description

methyl 6-oxospiro[4.5]decane-7-carboxylate is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of spiro[4.5]decan-6-one with dimethyl carbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

methyl 6-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

methyl 6-oxospiro[4.5]decane-7-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its properties can be exploited in the development of new materials with desirable physical and chemical characteristics.

Mechanism of Action

The mechanism by which methyl 6-oxospiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane-7-carboxylic acid: Lacks the ester group, resulting in different chemical properties.

    6-Oxo-spiro[4.5]decane-7-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

methyl 6-oxospiro[4.5]decane-7-carboxylate is unique due to its specific ester group, which influences its reactivity and potential applications. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 10-oxospiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-5-4-8-12(10(9)13)6-2-3-7-12/h9H,2-8H2,1H3

InChI Key

DCMFWBFWNUXONG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2(C1=O)CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask containing NaH (4.73 g, 118.20 mmol) in THF (30 mL) was added dimethylcarbonate (8.30 mL, 98.52 mmol). The mixture was heated at 80° C. To the mixture was added a solution of spiro[4.5]decan-10-one, 59, (6.00 g, 39.41 mmol) in THF dropwise (25 mL). The reaction was heated for 6 hrs at 80° C. The mixture was cooled to room temperature and hydrolyzed with AcOH. The solvent was evaporated and the crude residue was diluted with water and extracted with EtOAc. The organic layer was washed with aqueous saturated NaHCO3 and brine, dried over Na2SO4, filtered and concentrated in vacuo.
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4.73 g
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30 mL
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8.3 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (4.59 g) and potassium tert-butoxide (1.52 g) in tetrahydrofuran (100 mL) was added dimethyl carbonate (7.89 mL) under argon atmosphere at 85° C. To this mixture was added dropwise a solution of spiro[4.5]decan-6-one (8.74 g) obtained in the same manner as in Step 1 in tetrahydrofuran (70 mL) over 1.5 hours. The reaction mixture was heated under reflux for 3 hours. After ice-cooling, to the reaction mixture were added successively acetic acid (7.3 mL), water (85 mL) and ethyl acetate (175 mL), followed by separation of the organic layer. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:100 to 1:90) to give 6-oxo-spiro[4.5]decane-7-carboxylic acid methyl ester (9.99 g).
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4.59 g
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reactant
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1.52 g
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reactant
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100 mL
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solvent
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7.89 mL
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reactant
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8.74 g
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70 mL
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175 mL
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85 mL
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7.3 mL
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Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (5.97 mL, 41.9 mmol) in ether (30 mL) was cooled to −78° C. and then was treated slowly with n-butyllithium (16.75 mL, 41.9 mmol). The mixture was stirred at −78° C. for 30 minutes, then this solution was transferred via cannula into a −78° C. solution of Example 1A (4.25 g, 27.9 mmol) in ether (30 mL). The mixture was stirred at this temperature for 30 minutes and then was treated with dimethyl carbonate (23.50 mL, 279 mmol). The resulting mixture was warmed to ambient temperature and stirred for 16 hours. The mixture was quenched with saturated NH4Cl and diluted with ether (100 mL), then the layers were separated. The aqueous layer was extracted with additional ether, then the organic layers were combined, dried with MgSO4, and concentrated under reduced pressure. The residue was chromatographed on silica gel (100% hexane to 85:15 EtOAc/hexanes, eluant) to provide the title product. 1H NMR (300 MHz, CDCl3) δ 12.40-12.42 (m, 1 H), 3.72-3.76 (m, 3 H), 2.18-2.26 (m, 2 H), 2.00-2.12 (m, 2 H), 1.74-1.86 (m, 2 H), 1.57-1.62 (m, 2 H), 1.54-1.57 (m, 2 H), 1.35-1.48 (m, 4 H). MS (DCI+) m/z 211 (M+H).
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5.97 mL
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reactant
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30 mL
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16.75 mL
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4.25 g
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23.5 mL
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30 mL
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